molecular formula C11H15NO B12892977 Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B12892977
M. Wt: 177.24 g/mol
InChI Key: RBCNCWKJVVSJAY-LDYMZIIASA-N
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Description

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.

Biological Activity

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (THQ) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{15}N and a molecular weight of approximately 175.25 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused six-membered nitrogen-containing ring and a five-membered ring. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.
  • Analgesic Effects : Related tetrahydroquinoline derivatives have been noted for their analgesic properties, suggesting similar potential for THQ .
  • Antimicrobial Activity : Studies indicate that THQ may possess antimicrobial properties against various pathogens .
  • Cytotoxicity : Research has demonstrated that THQ can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Typically involves the reaction between p-toluidine and acetaldehyde in the presence of an acid catalyst .
  • Microbial Transformations : The compound can also be synthesized via microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans, which yield various derivatives through biotransformation processes .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of THQ using DPPH radical scavenging assays. Results indicated that THQ exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of many known antioxidants.

Case Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines demonstrated that THQ induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to cell death. This suggests its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrroleContains a five-membered nitrogen ringExhibits different reactivity due to the pyrrole structure
1-AminoisoquinolineFused bicyclic structure with an amino groupKnown for its role in various biological systems
4-HydroxyquinolineHydroxylated derivative of quinolineDisplays distinct biological activities
3-MethylquinolineMethylated quinoline derivativeUsed as a precursor in various synthetic pathways

This compound is unique due to its specific arrangement of substituents which influence its reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1

InChI Key

RBCNCWKJVVSJAY-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O

Canonical SMILES

CC1CC(C2=C(N1)C=CC(=C2)C)O

Origin of Product

United States

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